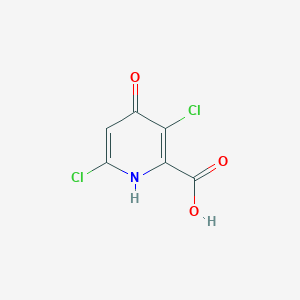
3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Cl2NO3 It is a derivative of pyridinecarboxylic acid, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the chlorination of 4-hydroxy-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as pyridine or its derivatives. The process includes chlorination, hydroxylation, and carboxylation steps, often conducted in the presence of catalysts to enhance yield and selectivity. The final product is purified through crystallization or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions: 3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the carboxylic acid group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorine atoms enhance its reactivity and ability to penetrate biological membranes, making it effective in disrupting cellular processes.
相似化合物的比较
- 2,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 3,5-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 4-Hydroxy-2,3,6-trichloropyridine
Uniqueness: 3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective interactions and modifications.
属性
CAS 编号 |
343781-58-8 |
|---|---|
分子式 |
C6H3Cl2NO3 |
分子量 |
208.00 g/mol |
IUPAC 名称 |
3,6-dichloro-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2(10)4(8)5(9-3)6(11)12/h1H,(H,9,10)(H,11,12) |
InChI 键 |
JIUUWFVFPBMCAD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=C(C1=O)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


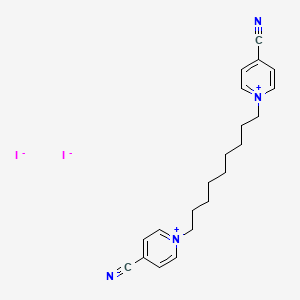
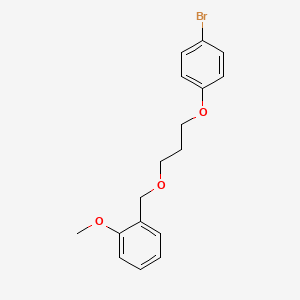
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
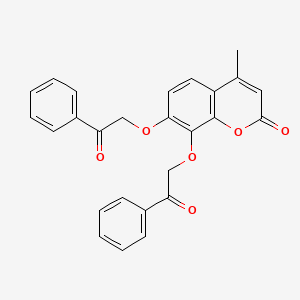
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
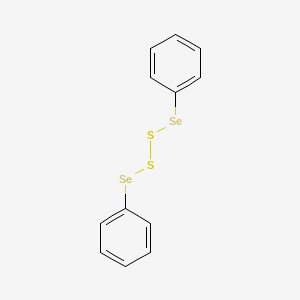
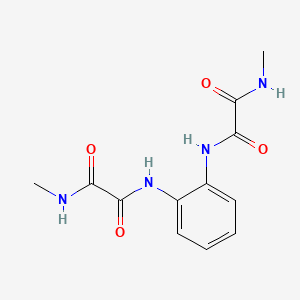
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
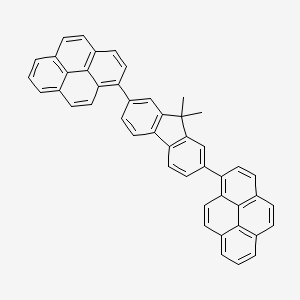
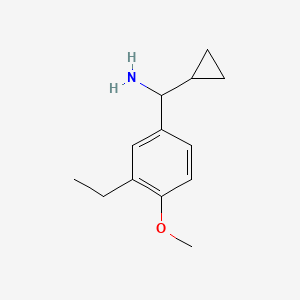
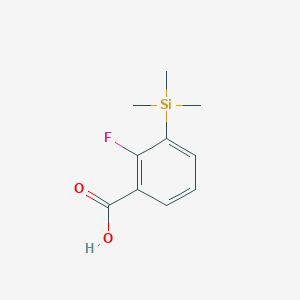
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
